1,6-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
1,6-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including tryptophan and plant hormones like indole-3-acetic acid
Preparation Methods
The synthesis of 1,6-dimethyl-1H-indole-2-carboxylic acid typically involves the methylation of indole-2-carboxylic acid. One common method includes the reaction of N-unsubstituted indole-2-carboxylic acid with methyl iodide (MeI) and potassium carbonate (K2CO3) to yield the N-methylated indole ester. This ester is then deprotected using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF) to produce 1-methyl-1H-indole-2-carboxylic acid . Further methylation at the 6-position can be achieved through additional synthetic steps.
Chemical Reactions Analysis
1,6-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . These interactions help maintain homeostasis and impact metabolic and immune responses, showing therapeutic potential in various diseases .
Comparison with Similar Compounds
1,6-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Methylindole-2-carboxylic acid: Similar in structure but lacks the additional methyl group at the 6-position.
Indole-3-acetic acid: A plant hormone with different biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carboxylic acid: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1,6-dimethylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14)12(2)9(8)5-7/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQRVMRLSQCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406460 | |
Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893730-44-4 | |
Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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